molecular formula C10H7FO3 B1300140 (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid CAS No. 35504-85-9

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Cat. No. B1300140
CAS RN: 35504-85-9
M. Wt: 194.16 g/mol
InChI Key: CMSWGWOQRTZZAS-AATRIKPKSA-N
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Description

The compound (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a fluorinated aromatic compound that is part of a broader class of organic compounds known as aroylacrylic acids. These compounds are characterized by the presence of a phenyl group attached to an oxobut-2-enoic acid moiety. The specific structure of this compound includes a fluorine atom on the phenyl ring, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid involves the use of various physico-chemical methods, including elemental analysis and spectroscopic techniques such as FT-IR and NMR . Similarly, other derivatives, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, have been used as starting materials for the preparation of novel heterocyclic compounds, indicating the versatility of these aroylacrylic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds closely related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid has been investigated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a compound with a methoxy group on the phenyl ring was stabilized by intramolecular hydrogen bonding and intermolecular interactions, which are crucial for understanding the behavior of these molecules in various environments .

Chemical Reactions Analysis

The reactivity of aroylacrylic acids allows for the formation of various heterocyclic compounds through reactions such as Michael addition. For instance, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used to synthesize a series of aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents such as fluorine or methoxy groups can affect properties like solubility, melting point, and reactivity. For example, the introduction of a methoxy group can lead to additional stabilization of the compound's crystal structure, as evidenced by a higher lattice energy compared to the parent compound . The fluorine atom in (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is likely to have a similar impact on its properties, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Synthesis and Intermediate Applications

One of the key applications of compounds related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is in the synthesis of intermediate products for various industrial and pharmaceutical uses. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated compounds in drug synthesis. This particular compound's synthesis has been improved to address cost and safety concerns, highlighting the continuous effort to optimize the production of fluorinated pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors

Fluorinated compounds, including those related to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, have found significant application in the development of chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity. The use of 4-Methyl-2,6-diformylphenol (DFP) based compounds, for instance, in detecting metal ions and anions underscores the critical role fluorinated compounds play in environmental monitoring, diagnostics, and research (Roy, 2021).

Environmental Impacts and Degradation

The environmental persistence and degradation of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances, are of significant concern. Studies on the microbial degradation of these chemicals highlight the challenges and potential pathways for mitigating their environmental impact. Such research is vital for understanding how these compounds break down in natural settings and the development of strategies to manage their presence in the environment (Liu & Mejia Avendaño, 2013).

Therapeutic Effects and Biochemical Applications

The study of the therapeutic effects of related compounds, such as 4-phenylbutyric acid, showcases the potential of fluorinated compounds in treating various diseases. Their role as chemical chaperones in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress has implications for treating diseases related to protein misfolding and cellular stress (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Antioxidant Activity

The exploration of antioxidant activities in compounds, such as p-Coumaric acid and its conjugates, reveals the diverse applications of fluorinated compounds in nutrition, health, and disease prevention. These studies contribute to our understanding of how these compounds can mitigate oxidative stress and support human health (Pei, Ou, Huang, & Ou, 2016).

properties

IUPAC Name

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWGWOQRTZZAS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253946
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35504-85-9
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35504-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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